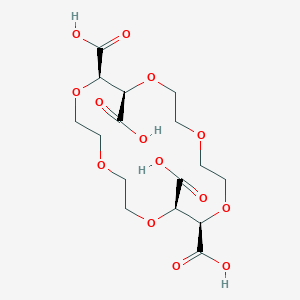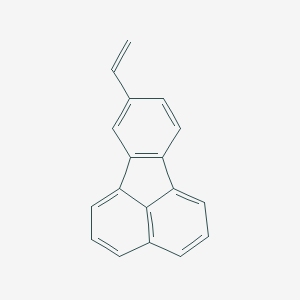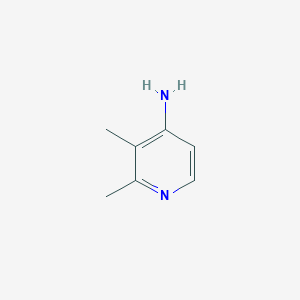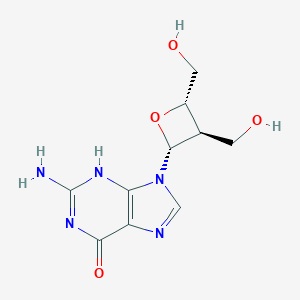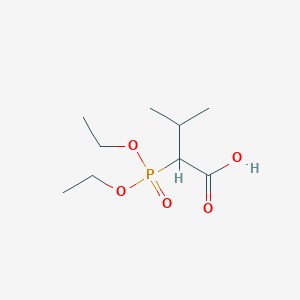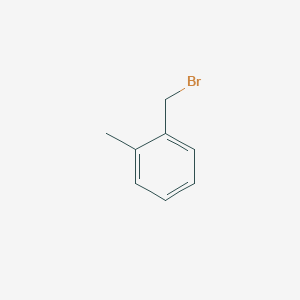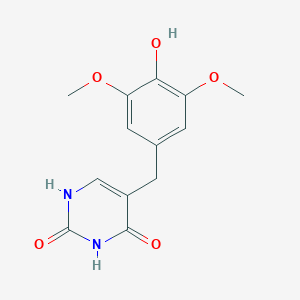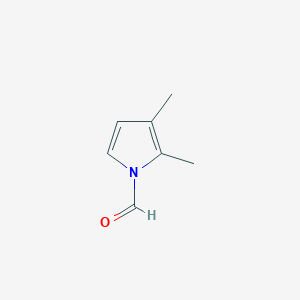
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-, also known as DMPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPC is a heterocyclic compound that contains a pyrrole ring and an aldehyde group. It is a yellowish liquid that is soluble in organic solvents such as ethanol and chloroform. DMPC has been widely used in various research fields, including organic chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is not well understood. However, it has been suggested that 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- may act as a nucleophile, reacting with electrophilic species such as aldehydes and ketones. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to react with thiols and amines, suggesting that it may be involved in the formation of covalent bonds with biomolecules.
生化和生理效应
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to have various biochemical and physiological effects. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to inhibit the activity of HIV-1 reverse transcriptase, which is involved in the replication of the HIV virus. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to have antibacterial and antifungal properties.
实验室实验的优点和局限性
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several advantages for use in lab experiments. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a stable compound that is easy to handle and store. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is also readily available and relatively inexpensive. However, 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has some limitations. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a toxic compound that should be handled with care. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is also sensitive to air and moisture, which may affect its stability and reactivity.
未来方向
There are several future directions for the study of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. One direction is the development of new compounds based on 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used as a building block in the synthesis of various compounds, and further research may lead to the development of new compounds with potential applications in medicine and biotechnology. Another direction is the study of the mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. Further research is needed to understand how 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- interacts with biomolecules and how it exerts its biochemical and physiological effects. Finally, the study of the toxicology of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is an important future direction. Further research is needed to determine the safety of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- and its potential effects on human health.
合成方法
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized using various methods, including the Vilsmeier-Haack reaction, the Paal-Knorr reaction, and the Hantzsch reaction. The Vilsmeier-Haack reaction involves the reaction of pyrrole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in the presence of a base. The Paal-Knorr reaction involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst. The Hantzsch reaction involves the reaction of pyrrole with an aldehyde and a β-ketoester in the presence of ammonia.
科学研究应用
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used in various scientific research applications, including the synthesis of new compounds, the development of new drugs, and the study of biological systems. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used as a building block in the synthesis of various compounds, including porphyrins and phthalocyanines, which have potential applications in photodynamic therapy and imaging. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been used in the development of new drugs, including antitumor and antiviral agents. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is an important target for the development of antiviral drugs. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been used in the study of biological systems, including the study of the structure and function of proteins and enzymes.
属性
CAS 编号 |
124647-55-8 |
|---|---|
产品名称 |
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- |
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC 名称 |
2,3-dimethylpyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3 |
InChI 键 |
UCKNZPTWBDNSQH-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=O)C |
规范 SMILES |
CC1=C(N(C=C1)C=O)C |
同义词 |
1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




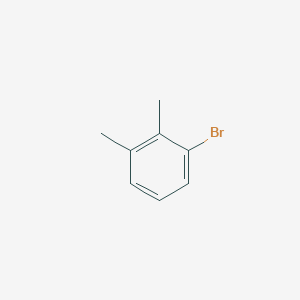
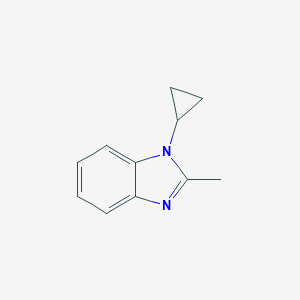
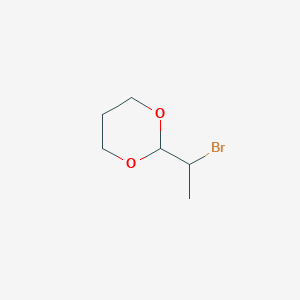
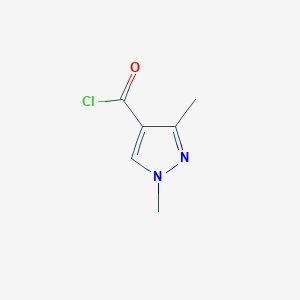
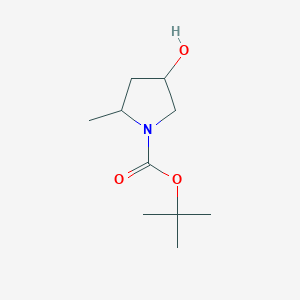
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
